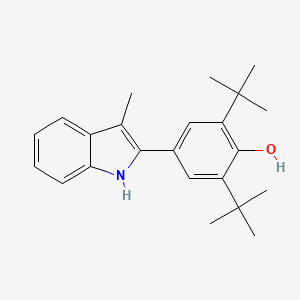
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenolic antioxidants
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or indole moiety.
科学研究应用
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The indole moiety may also interact with various molecular targets, contributing to its biological effects .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the indole moiety.
Uniqueness
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is unique due to the presence of the indole moiety, which imparts additional chemical and biological properties. This makes it potentially more effective in certain applications compared to other similar compounds .
属性
CAS 编号 |
88972-93-4 |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3-methyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-14-16-10-8-9-11-19(16)24-20(14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3 |
InChI 键 |
PNHPWLMAFUQSSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















